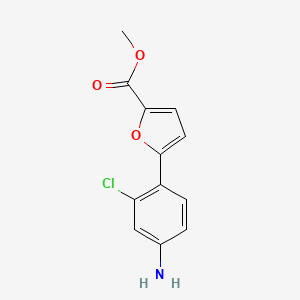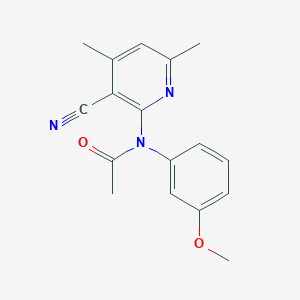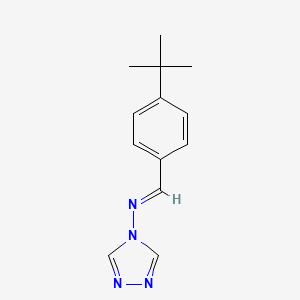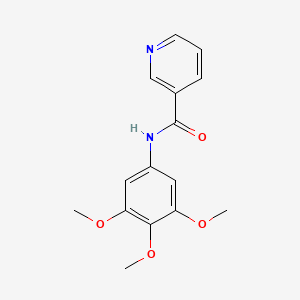![molecular formula C18H20N2O3 B5531392 tert-butyl [(2-methyl-4-phenyl-3-pyridinyl)carbonyl]carbamate](/img/structure/B5531392.png)
tert-butyl [(2-methyl-4-phenyl-3-pyridinyl)carbonyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl [(2-methyl-4-phenyl-3-pyridinyl)carbonyl]carbamate is a compound with relevance in organic synthesis. It involves various chemical structures and characteristics, making it a focal point in chemical research.
Synthesis Analysis
The synthesis of related tert-butyl carbamate compounds often involves asymmetric Mannich reactions and other complex organic synthesis methods. These methods might include the utilization of mixed anhydride methods and reactions with organometallics, demonstrating the complexity and versatility in synthesizing these compounds (Yang, Pan, & List, 2009).
Molecular Structure Analysis
Structural analysis of similar tert-butyl carbamates indicates the presence of trisubstituted pyrrolidin-2-ones and other complex structures. The absolute configurations of these compounds are often confirmed through methods like X-ray crystallography, highlighting the intricate molecular geometries involved (Weber, Ettmayer, Hübner, & Gstach, 1995).
Chemical Reactions and Properties
Tert-butyl carbamates are involved in a variety of chemical reactions, such as Mannich reactions, and are used as building blocks in organic synthesis. Their reactivity often includes interactions with organometallics and other complex chemical transformations (Guinchard, Vallée, & Denis, 2005).
Physical Properties Analysis
The physical properties of tert-butyl carbamates like crystallization, melting points, and solubility are crucial for their application in organic synthesis. These properties are often determined using spectroscopic methods and crystallographic analysis (Naveen, Dinesh, Abiraj, Gowda, Sridhar, & Prasad, 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and compatibility with other functional groups, are key in determining the utility of tert-butyl carbamates in organic synthesis. Studies on these compounds often involve detailed chemical analysis, including reaction mechanisms and product characterization (Li et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research and development involving a specific compound would depend on its properties and potential applications. For example, research on carbamates has included the development of new synthesis methods and the exploration of their potential uses in various fields such as medicine and agriculture .
Propriétés
IUPAC Name |
tert-butyl N-(2-methyl-4-phenylpyridine-3-carbonyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-15(16(21)20-17(22)23-18(2,3)4)14(10-11-19-12)13-8-6-5-7-9-13/h5-11H,1-4H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDCHIXIAPTXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C(=O)NC(=O)OC(C)(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl [(2-methyl-4-phenyl-3-pyridinyl)carbonyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-cyclopropyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5531311.png)


![N-[(5-methyl-2-pyrazinyl)methyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5531325.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5531358.png)
![1-(4-chlorophenyl)-5-methyl-4-[3-(methylthio)propanoyl]-2-piperazinone](/img/structure/B5531361.png)
![7-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5531364.png)
![9-[2-oxo-2-(1-piperazinyl)ethyl]-2-(2-pyridinylmethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5531382.png)

![(3R)-1-{[2-(3-chlorophenyl)-5,8-dimethoxy-3-quinolinyl]methyl}-3-pyrrolidinol](/img/structure/B5531396.png)
![3-{5-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-1H-benzimidazol-1-yl}-1-propanol dihydrochloride](/img/structure/B5531403.png)

![1-[5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-2H-chromen-6-yl]ethanone](/img/structure/B5531421.png)